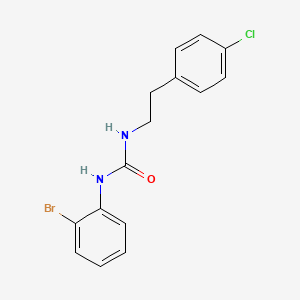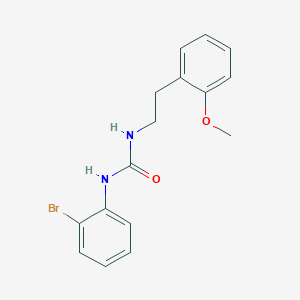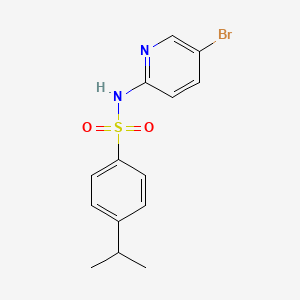
N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Descripción general
Descripción
N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom attached to a pyridine ring and an isopropyl group attached to a benzene sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Sulfonation of 4-isopropylbenzene: 4-isopropylbenzene is sulfonated using sulfur trioxide or chlorosulfonic acid to produce 4-isopropylbenzenesulfonyl chloride.
Coupling Reaction: The final step involves the coupling of 5-bromo-2-pyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, amines, and alcohols.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of advanced materials such as organic semiconductors and polymers.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mecanismo De Acción
The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations to produce active metabolites that exert their effects through similar mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-2-pyridinecarboxamide
- N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
Uniqueness
N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the isopropyl group on the benzene ring, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10(2)11-3-6-13(7-4-11)20(18,19)17-14-8-5-12(15)9-16-14/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNZEPNGIOGORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4286091.png)
![methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4286096.png)
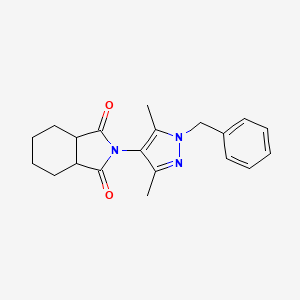

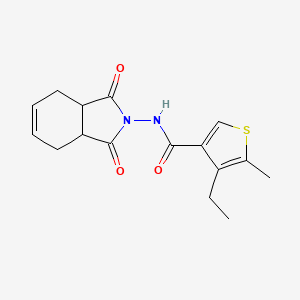
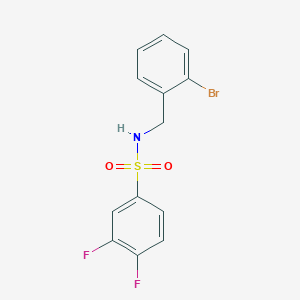
![6-METHYL-2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4286129.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
![1-(2-Bromophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B4286165.png)
